1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate
Description
Properties
CAS No. |
121774-43-4 |
|---|---|
Molecular Formula |
C15H18ClN3O4 |
Molecular Weight |
339.77 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-(2-methylpyridin-1-ium-1-yl)iminomethyl]aniline;perchlorate |
InChI |
InChI=1S/C15H18N3.ClHO4/c1-13-6-4-5-11-18(13)16-12-14-7-9-15(10-8-14)17(2)3;2-1(3,4)5/h4-12H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b16-12+; |
InChI Key |
ZTXIXCVTDFTQMX-CLNHMMGSSA-M |
Isomeric SMILES |
CC1=CC=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1=CC=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Quaternization of 2-Methylpyridine
- Starting material: 2-methylpyridine (α-picoline).
- Quaternizing agent: Alkyl halides or haloalkanes (e.g., methyl iodide, methyl bromide) to introduce the positive charge on the nitrogen, forming 1-methyl-2-methylpyridinium halide.
- Conditions: Typically reflux in an aprotic solvent such as acetonitrile or ethanol for several hours.
- Outcome: Formation of 1-methyl-2-methylpyridinium halide salt.
Formation of the Schiff Base
- Reactants: The quaternized pyridinium salt and 4-(dimethylamino)benzaldehyde.
- Reaction: Condensation between the aldehyde group and the amino group on the pyridinium salt to form an imine linkage.
- Conditions: Mild heating or stirring at room temperature in an appropriate solvent such as ethanol or methanol, often with catalytic acid or base to facilitate imine formation.
- Monitoring: Reaction progress can be monitored by TLC or spectroscopic methods (UV-Vis, NMR).
Conversion to Perchlorate Salt
- Method: The crude imine product is treated with perchloric acid or sodium perchlorate to exchange the halide counterion for perchlorate.
- Isolation: The perchlorate salt typically precipitates out due to its lower solubility and can be filtered and washed.
- Purification: Recrystallization from solvents like isopropanol or diethyl ether to obtain pure 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Methylpyridine + Methyl halide | Reflux in acetonitrile, several hours | 1-Methyl-2-methylpyridinium halide |
| 2 | 1-Methyl-2-methylpyridinium halide + 4-(Dimethylamino)benzaldehyde | Stirring in ethanol, room temp or mild heat | Schiff base intermediate (imine) |
| 3 | Schiff base + Perchloric acid or NaClO4 | Stirring, precipitation | This compound |
Analytical and Purification Notes
- Characterization: The product is typically characterized by NMR (1H, 13C), IR spectroscopy (imine C=N stretch), and mass spectrometry.
- Purity: Confirmed by elemental analysis and melting point determination.
- Safety: Perchlorate salts are potentially explosive and should be handled with care under controlled conditions.
Research Findings and Variations
- While direct literature on this exact compound is scarce, related pyridinium salts with imine linkages have been synthesized using similar methods, confirming the feasibility of this approach.
- Variations include substitution at different positions on the pyridine ring or modification of the aromatic amine component.
- The perchlorate salt form is preferred for its stability and crystallinity, facilitating handling and further applications.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Quaternization solvent | Acetonitrile, ethanol | Aprotic solvents preferred |
| Quaternization temperature | Reflux (80-90°C) | 4-12 hours reaction time |
| Schiff base formation solvent | Ethanol, methanol | Room temperature to mild heating |
| Schiff base reaction time | 2-24 hours | Monitored by TLC or spectroscopy |
| Perchlorate salt formation | Addition of HClO4 or NaClO4 | Precipitation and filtration |
| Purification | Recrystallization from isopropanol or ether | Ensures high purity |
Chemical Reactions Analysis
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium ring or the dimethylamino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Schiff bases and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its closest analogs:
Key Observations:
Substituent Effects on Electronic Properties: The nitro group in CID 9588833 introduces electron-withdrawing effects, stabilizing the cationic pyridinium core and enhancing its redox activity. This contrasts with the target compound, which lacks such substituents and retains a more electron-rich aromatic system .
Structural Similarities: All three compounds share the 1-((4-(dimethylamino)phenyl)methylene)amino group, which facilitates π-conjugation and intramolecular charge transfer. This moiety is also prevalent in cosmetic colorants (e.g., CI 44045), where it contributes to vibrant chromophores .
Synthetic Relevance :
- Derivatives like CID 9588833 and CID 9588837 are synthesized using methods analogous to those described for maleimide-functionalized analogs (e.g., AO-Mal in ), where aromatic aldehydes are condensed with amine-functionalized heterocycles .
Research Findings and Broader Context
- Optoelectronic Performance : Nitro-substituted analogs (CID 9588833) exhibit redshifted absorption spectra compared to the target compound due to stronger electron-deficient character, making them suitable for light-harvesting applications .
- Biomedical Potential: The carboxamide derivative (CID 9588837) demonstrates enhanced biocompatibility, suggesting utility in fluorescent probes or drug delivery systems .
- Regulatory Considerations: Cosmetic colorants with dimethylaminophenyl groups (e.g., CI 44045) are regulated under restrictions for dermal safety, a factor that may extend to the target compound if developed for similar uses .
Biological Activity
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is a complex organic compound with notable biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound features a dimethylamino group attached to a phenyl ring and a pyridinium moiety, which contribute to its distinct chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈N₄O₄Cl
- Molecular Weight : Approximately 358.78 g/mol
- CAS Number : 121774-43-4
The structural composition of the compound is crucial for its biological activity. The dimethylamino group enhances interaction with neurotransmitter receptors, potentially influencing synaptic transmission. The perchlorate anion increases solubility and stability, making it suitable for various applications.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Neuropharmacological Effects : The compound has been shown to interact with various neurotransmitter systems, particularly those involving excitatory neurotransmission. It may act as an inhibitor of AMPA and kainate receptors, which are critical in mediating synaptic transmission in the central nervous system .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The dimethylamino group facilitates binding to neurotransmitter receptors, which can modulate synaptic activity.
- Inhibition of Neurotransmitter Uptake : Similar compounds have demonstrated the ability to inhibit the uptake of neurotransmitters such as serotonin, norepinephrine, and dopamine .
- Fluorescent Properties : The compound's structure allows it to be used as a fluorescent probe in studies of monoamine transporters, providing insights into transporter dynamics and pharmacological interactions .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Fluorescent Substrates : A study highlighted the use of fluorescent analogs based on similar structures to monitor serotonin transporter activity in real-time. These analogs showed superior uptake in HEK293 cells expressing the human serotonin transporter (hSERT), indicating potential applications in high-throughput screening for antidepressants .
- Neurotransmitter Interaction Studies : Research has indicated that related compounds can significantly affect neurotransmitter levels and receptor activation, suggesting a role in modulating neurochemical pathways involved in mood regulation and cognitive function .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate | Structure | Contains a chloro substituent; different electrophilic properties |
| Bis4-(dimethylamino)phenylmethylium perchlorate | Structure | Features a triazole ring; distinct pharmacological effects |
| N-(4-{bis[4-(dimethylamino)phenyl]methylidene}aniline | Structure | Multiple dimethylaminophenyl groups; enhanced reactivity |
This table illustrates how variations in chemical structure can lead to differences in biological activity and potential applications.
Safety and Toxicity
The compound has been classified under several hazard categories:
- Acute Toxicity (Oral) : Category 4 (H302)
- Skin Corrosion/Irritation : Category 2 (H315)
- Serious Eye Damage/Irritation : Category 2A (H319)
- Respiratory Tract Irritation : Category 3 (H335)
Proper safety measures should be taken when handling this compound due to its potential health risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
